molecular formula C11H10N2 B2768198 2-(o-Tolyl)pyrimidine CAS No. 188527-65-3

2-(o-Tolyl)pyrimidine

Cat. No.: B2768198
CAS No.: 188527-65-3
M. Wt: 170.215
InChI Key: JQLWGNCKPUJSMY-UHFFFAOYSA-N
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Description

“Pyrimidine, 2-(2-methylphenyl)-” is a compound that belongs to the pyrimidine class. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of “Pyrimidine, 2-(2-methylphenyl)-” is C11H10N2 .


Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, one efficient reaction involves the use of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines, which provides 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields under simple reaction conditions .


Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) were calculated using popular DFT methods and the predicted results were compared with the reported experimental ones .


Chemical Reactions Analysis

Pyrimidine-derived radicals play an important role in DNA oxidation, and their analysis methods are limited . A fluorometric detection and structural analysis of radicals on the surface of oxidatively damaged DNA using a profluorescent nitroxide probe combined with liquid chromatography–fluorometry and high-resolution tandem mass spectrometry has been proposed .


Physical and Chemical Properties Analysis

Pyrimidine is an organic compound with the formula C4H4N2, distinguished by a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .

Scientific Research Applications

Nonlinear Optical Applications

Pyrimidine derivatives exhibit promising applications in the field of nonlinear optics (NLO). A study explored the NLO properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, through density functional theory (DFT) and time-dependent DFT (TDDFT) analyses. These derivatives showed larger NLO properties compared to the standard molecule, suggesting their suitability for optoelectronic and high-tech applications (Hussain et al., 2020).

Supramolecular Assemblies

Pyrimidine derivatives also play a role in the formation of hydrogen-bonded supramolecular assemblies. Research involving 2-(2-methylphenyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 3-oxide demonstrated its capability to co-crystallize with macrocyclic cations, forming complex 2D and 3D networks through extensive hydrogen bonding. These structures have potential applications in the design of new materials and molecular recognition processes (Fonari et al., 2004).

Medicinal Chemistry

In medicinal chemistry, pyrimidine derivatives are noted for their anti-inflammatory and analgesic properties. A study on novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives revealed that the nature of the substituent plays a significant role in enhancing these activities. Specifically, derivatives with chlorophenyl substitution displayed potent anti-inflammatory and analgesic effects (Muralidharan et al., 2019).

Antiviral Activity

Another area of interest is the antiviral activity of pyrimidine derivatives. For instance, 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a pyrimidine nucleoside, has been identified as a potent and selective inhibitor of hepatitis C virus replication. This compound showcases the therapeutic potential of pyrimidine derivatives in treating viral infections (Clark et al., 2005).

Material Science

In material science, pyrimidine-based compounds have been utilized in the synthesis of high-performance polymers. For example, palladium-catalyzed Suzuki coupling approaches were used to synthesize aryl and hetero-aryl substituted pyrimidine derivatives. These compounds demonstrated applications in NLO, agrochemicals, and as therapeutic drugs, highlighting their versatility and potential in various scientific domains (Khan et al., 2020).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Pyrimidine analogs act as anticancer agents through diverse mechanisms including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic .

Safety and Hazards

Pyrimidine is classified as a flammable liquid and vapor. It is advised to keep away from heat, sparks, open flames, and hot surfaces. It is also a moderate to severe irritant to the skin and eyes .

Future Directions

Pyrimidine and its derivatives have found extensive use in the pharmaceutical industry. Several chemotherapeutic agents and antiviral drugs are pyrimidine analogs. These compounds interact with cellular machinery in specific ways to inhibit disease progression, demonstrating the broad potential of pyrimidines in medicinal chemistry and drug design . The exploration of new pyrimidine-based compounds remains a vibrant area of research in the pursuit of novel treatments and cures .

Properties

IUPAC Name

2-(2-methylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLWGNCKPUJSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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